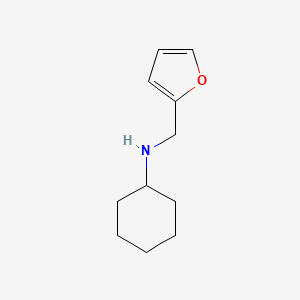

N-(furan-2-ylmethyl)cyclohexanamine

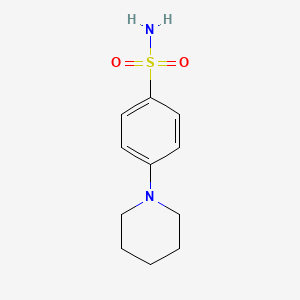

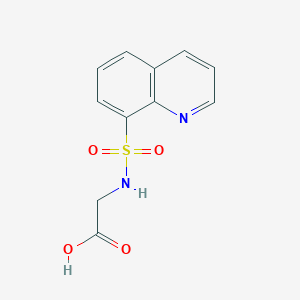

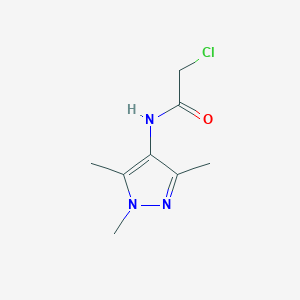

Overview

Description

N-(furan-2-ylmethyl)cyclohexanamine is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is used in the production of high-quality specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furan ring and a cyclohexanamine group . The furan ring is a five-membered aromatic ring with four carbon atoms and an oxygen atom .

Scientific Research Applications

Photophysical Properties and Sensor Applications

- Photophysical Properties: Furans, including N-(furan-2-ylmethyl)cyclohexanamine derivatives, have been studied for their photophysical properties. Kumar et al. (2015) investigated compounds with furan structures, revealing their potential as metal ion sensors, particularly for aluminum detection, due to observable color changes and UV absorption behavior (Kumar et al., 2015).

Synthetic Applications

- Synthesis of Spiro-lactams and Pyrroles: Peng et al. (2016) described the synthesis of spiro-lactams and polysubstituted pyrroles using furfurylamines, highlighting the expansion of synthetic applications for furan derivatives (Peng et al., 2016).

- Catalyzed Synthesis of Heterocycles: Hummel and Ellman (2014) discussed the use of Co(III)-catalyzed synthesis for creating indazoles and furans, emphasizing the significant role of furan derivatives in pharmaceutical and materials research (Hummel & Ellman, 2014).

Biological Applications

- Antibacterial and Antimycobacterial Activities: Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, demonstrating significant antibacterial and antimycobacterial activities, indicating the potential of furan derivatives in combating bacterial infections (Szulczyk et al., 2021).

Photopolymerization and 3D Printing Applications

- Photoinitiator for 3D Printing: Li et al. (2019) developed a furan-based photoinitiator for 3D photopolymerization printing, showcasing the application of furan derivatives in the field of material science and 3D printing technology (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)cyclohexanamine is the monoamine oxidases (MAO A and B) . These enzymes play a central role in the regulation of brain monoamine levels, which are paramount for cognitive functions .

Mode of Action

This compound interacts with its targets, the monoamine oxidases, potentially leading to changes in monoamine content via MAO inhibition . This interaction results in region-specific alterations in monoamine metabolism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of monoamines. The compound’s interaction with monoamine oxidases leads to alterations in the metabolism of these neurotransmitters, which differ from the effects of classic MAO A or MAO B inhibitors .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been estimated . .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the levels of monoamines in the brain. For instance, the compound has been found to increase the levels of cortical noradrenaline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, exposure to furan, a component of this compound, has been associated with increased prevalence and mortality of chronic obstructive pulmonary disease (COPD), suggesting that environmental exposure to furan could influence the action of this compound .

properties

IUPAC Name |

N-(furan-2-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGKHHNNMLMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304854 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4439-54-7 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)